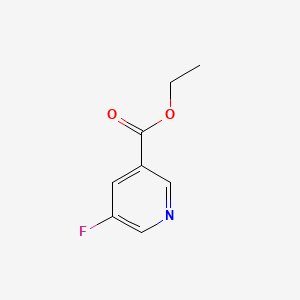

Ethyl 5-fluoronicotinate

Übersicht

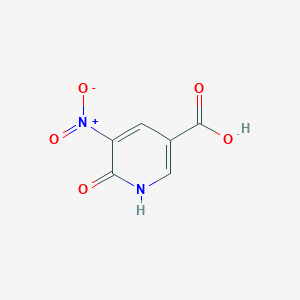

Beschreibung

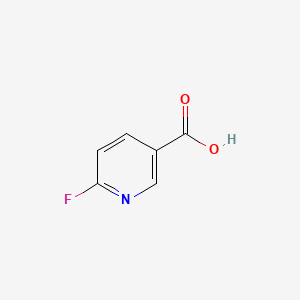

Ethyl 5-fluoronicotinate, also known as ethyl 5-fluoropyridine-3-carboxylate, is a chemical compound with the molecular formula C8H8FNO2 . It has a molecular weight of 169.15 .

Synthesis Analysis

An alternative synthesis of enoxacin, a 1,8-naphthyridine antibacterial agent, was developed. The present method involves 1,8-naphthyridine ring construction by the Dieckmann type cyclization of ethyl 5-fluoronicotinate having a 2-ethoxycarbonylethylamino moiety at C-2 .

Molecular Structure Analysis

The molecular structure of Ethyl 5-fluoronicotinate consists of 8 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .

Physical And Chemical Properties Analysis

Ethyl 5-fluoronicotinate is predicted to have a boiling point of 214.0±25.0 °C and a density of 1±0.06 g/cm3 . It is stored at a temperature of 2-8°C .

Wissenschaftliche Forschungsanwendungen

Pharmacology

Antihypertensive Drug Synthesis: Ethyl 5-fluoronicotinate is used in the synthesis of efonidipine , an antihypertensive drug that inhibits both L-type and T-type calcium channels. It’s crucial for developing medications that manage blood pressure and treat cardiovascular diseases.

Agricultural Research

Proteomics Research: This compound is utilized in proteomics research to study protein expression and function in plants . It helps in understanding plant responses to environmental stressors and can aid in developing stress-resistant crops.

Material Science

Polymer Research: Ethyl 5-fluoronicotinate may be involved in the research and development of new polymeric materials . Its incorporation into polymers could potentially alter their properties, such as thermal stability and solubility.

Biochemistry Research

Enzyme Inhibition Studies: Researchers use Ethyl 5-fluoronicotinate to investigate enzyme inhibition mechanisms . This is particularly relevant in the study of diseases where enzyme malfunction plays a role.

Environmental Studies

Endocrine Disrupting Chemicals Analysis: Although not directly mentioned, compounds like Ethyl 5-fluoronicotinate are analyzed for their potential as endocrine-disrupting chemicals in environmental studies . Understanding their impact on ecosystems is vital for environmental protection.

Analytical Chemistry

Chromatography and Spectroscopy: Ethyl 5-fluoronicotinate is likely used as a standard or reagent in various analytical techniques, including chromatography and mass spectrometry, to quantify or identify substances within a sample .

Safety and Hazards

Ethyl 5-fluoronicotinate is associated with several hazard statements including H301, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Eigenschaften

IUPAC Name |

ethyl 5-fluoropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-2-12-8(11)6-3-7(9)5-10-4-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAOUAPNRNSFZGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177140 | |

| Record name | 3-Pyridinecarboxylic acid, 5-fluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-fluoronicotinate | |

CAS RN |

22620-29-7 | |

| Record name | 3-Pyridinecarboxylic acid, 5-fluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022620297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxylic acid, 5-fluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

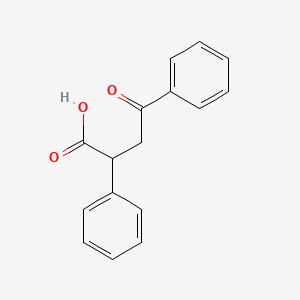

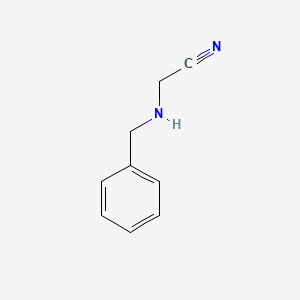

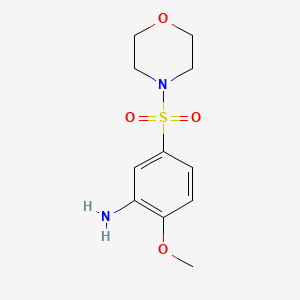

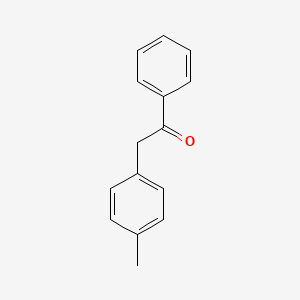

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Ethyl 5-fluoronicotinate in the synthesis of Enoxacin?

A: Ethyl 5-fluoronicotinate serves as a crucial intermediate in an alternative synthesis route for Enoxacin, a potent antibacterial agent []. Instead of the traditional approach, this method utilizes a Dieckmann-type cyclization of Ethyl 5-fluoronicotinate, which already possesses a 2-ethoxycarbonylethylamino moiety at the C-2 position [], leading to the formation of the 1,8-naphthyridine ring system found in Enoxacin. This synthetic strategy offers a potentially more efficient and cost-effective way to produce this valuable antibacterial compound.

Q2: How can Ethyl 5-fluoronicotinate and its related compound, 5-Fluoronicotinic acid, be quantified in a mixture?

A: A reliable method to separate and quantify Ethyl 5-fluoronicotinate and 5-Fluoronicotinic acid in a mixture involves High-Performance Liquid Chromatography (HPLC) with a C18 column []. This technique utilizes a mobile phase composed of methyl alcohol and a 0.025 mol/L KH₂PO₄ water solution (80:20 ratio) to effectively separate the two compounds based on their different affinities for the stationary phase []. The separated compounds are then detected using a UV detector at a wavelength of 271 nm, allowing for precise quantification based on their respective absorbance characteristics []. This method demonstrates high accuracy and reproducibility, making it suitable for analytical purposes in research and quality control settings.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(hydrazinocarbonyl)phenyl]acetamide](/img/structure/B1295924.png)

![Tetrazolo[1,5-a]pyridin-8-amine](/img/structure/B1295927.png)